molecular formula C14H16N4O4S B13373297 3-[(4-{4-Nitrophenyl}-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione

3-[(4-{4-Nitrophenyl}-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B13373297
M. Wt: 336.37 g/mol
InChI Key: MPVSXQONLZZDBY-UHFFFAOYSA-N
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Description

3-[(4-{4-Nitrophenyl}-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine ring, a piperazine moiety, and a nitrophenyl group

Properties

Molecular Formula

C14H16N4O4S

Molecular Weight

336.37 g/mol

IUPAC Name

3-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H16N4O4S/c19-13-9-23-14(20)17(13)10-15-5-7-16(8-6-15)11-1-3-12(4-2-11)18(21)22/h1-4H,5-10H2

InChI Key

MPVSXQONLZZDBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C(=O)CSC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{4-Nitrophenyl}-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenylpiperazine with a thiazolidine-2,4-dione derivative under controlled conditions. The reaction often requires the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-{4-Nitrophenyl}-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-[(4-{4-Nitrophenyl}-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-{4-Nitrophenyl}-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine moiety can interact with biological membranes or proteins. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazin-1-yl]benzoate: Shares the nitrophenyl and piperazine moieties but differs in the core structure.

    Pyridazinone derivatives: Contain a similar nitrogen-containing ring structure and exhibit a range of biological activities.

Uniqueness

3-[(4-{4-Nitrophenyl}-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione is unique due to its combination of a thiazolidine ring with a nitrophenyl-piperazine moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

The compound 3-[(4-{4-Nitrophenyl}-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidine derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, highlighting key research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H17N3O3S\text{C}_{15}\text{H}_{17}\text{N}_{3}\text{O}_{3}\text{S}

This structure features a thiazolidine ring, which is crucial for its biological activity. The presence of the nitrophenyl and piperazinyl groups enhances its pharmacological properties.

Antidiabetic Activity

Research has shown that thiazolidine derivatives exhibit significant antidiabetic effects by acting as inhibitors of protein tyrosine phosphatase 1B (PTP1B). A study identified several thiazolidine derivatives with IC50 values ranging from 0.41 ± 0.05 to 4.68 ± 0.61 μM against PTP1B, indicating strong inhibitory potential compared to the control compound lithocholic acid (IC50 = 9.62 ± 0.14 μM) . The compound in focus may demonstrate similar activity due to its structural characteristics.

Anticancer Activity

Thiazolidine derivatives have been extensively studied for their anticancer properties. For instance, a series of hybrid molecules containing thiazolidinone showed promising results in NCI 60-cell line screening with GI50 values indicating potent cytotoxicity against various cancer cell lines . The specific compound's ability to inhibit cancer cell proliferation could be attributed to the presence of the nitrophenyl group, which has been linked to enhanced anticancer activity .

Antimicrobial Activity

Thiazolidines are also recognized for their antimicrobial properties. Studies have reported that certain thiazolidinone derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Antidiabetic Screening

In a recent study, several thiazolidinone derivatives were synthesized and screened for their PTP1B inhibitory activity. Among these compounds, one derivative exhibited an IC50 of 0.41 μM, demonstrating effective modulation of insulin signaling pathways in HepG2 cells . This finding suggests that similar modifications in the target compound could yield potent antidiabetic agents.

Case Study 2: Anticancer Evaluation

Another study focused on a series of thiazolidinone hybrids showed that modifications at specific positions significantly influenced their anticancer efficacy. One derivative demonstrated high activity against melanoma and colon cancer cell lines with GI50 values below 5 µM . This emphasizes the importance of structural optimization in enhancing biological activity.

Data Tables

Biological ActivityIC50 Values (μM)Reference
PTP1B Inhibition0.41 - 4.68
Anticancer (GI50)<5
Antimicrobial (MIC)Varies

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